Cyclotriol
Overview
Description
Cyclotriol, also known as 14α,17α-ethanoestriol, is a synthetic estrogen that was studied extensively in the 1990s but was never marketed. It is a derivative of estriol with a unique bridge between the C14α and C17α positions. This compound has 40% of the relative binding affinity of estradiol for the human estrogen receptor alpha (ERα) .
Preparation Methods
Cyclotriol can be synthesized through several routes, primarily involving the modification of estriol. The synthetic process typically includes the formation of a bridge between the C14α and C17α positions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct formation of the desired structure.
Chemical Reactions Analysis
Cyclotriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a synthetic estrogen, cyclotriol has been used in studies to understand the binding affinities and activities of estrogen receptors.
Biology: this compound’s interaction with estrogen receptors makes it a valuable tool in biological research, particularly in studies related to hormone regulation and receptor activity.
Medicine: Although not marketed, this compound has been investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Mechanism of Action
Cyclotriol exerts its effects by binding to estrogen receptors, particularly the estrogen receptor alpha (ERα). This binding initiates a cascade of molecular events that regulate gene expression and cellular activity. The molecular targets and pathways involved include the activation of estrogen-responsive genes and modulation of various cellular processes related to growth, differentiation, and metabolism .
Comparison with Similar Compounds
Cyclotriol is unique due to its specific bridge between the C14α and C17α positions, which distinguishes it from other synthetic estrogens. Similar compounds include:
Estriol: A natural estrogen with a similar structure but without the C14α and C17α bridge.
Estradiol: Another natural estrogen with higher binding affinity for estrogen receptors.
Cyclodiol: A related synthetic estrogen with different structural modifications.
This compound’s unique structure provides it with distinct binding properties and biological activities compared to these similar compounds .
Properties
IUPAC Name |
(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNOUDFJQSYMD-MUJBESKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929146 | |
Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135768-83-1 | |
Record name | (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135768-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZK 136295 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZK-136295 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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